molecular formula C17H10ClF3N4S B3042909 2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 680217-00-9

2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B3042909
CAS No.: 680217-00-9
M. Wt: 394.8 g/mol
InChI Key: CWCLYVLHUVCOER-UHFFFAOYSA-N
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Description

2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a triazole moiety, a trifluoromethyl group, and a prop-2-ynylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available precursorsThe trifluoromethyl group is often introduced using a radical trifluoromethylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The prop-2-ynylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under certain conditions to yield dihydrotriazoles.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-ynylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of pyridine derivatives.

Scientific Research Applications

2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: A simpler analogue lacking the triazole and prop-2-ynylthio groups.

    5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole: Lacks the pyridine ring but retains the triazole and prop-2-ynylthio groups.

    2-chloro-5-(prop-2-ynylthio)pyridine: Lacks the trifluoromethyl and triazole groups.

Uniqueness

2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides additional sites for interaction with biological targets. The prop-2-ynylthio group further increases its reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-5-[5-prop-2-ynylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N4S/c1-2-8-26-16-24-23-15(11-6-7-14(18)22-10-11)25(16)13-5-3-4-12(9-13)17(19,20)21/h1,3-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCLYVLHUVCOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 2
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2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 3
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2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 4
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2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 5
Reactant of Route 5
2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine
Reactant of Route 6
Reactant of Route 6
2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine

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